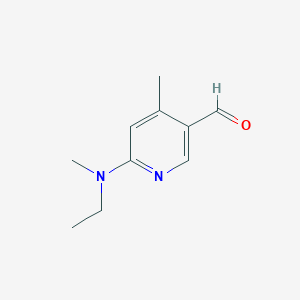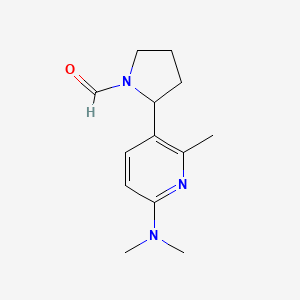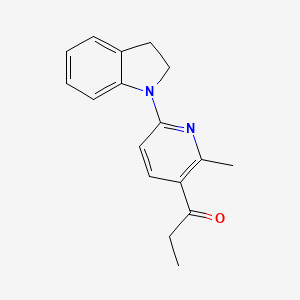
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-diketone, followed by formylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methyl-1-propyl-1H-pyrazole-3-methanol.
Substitution: Depending on the substituents, various derivatives of the original compound.
Applications De Recherche Scientifique
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-propyl-1H-pyrazole-5-carbaldehyde
- 1-Propyl-1H-pyrazole-3-carbaldehyde
- 1-Ethyl-1H-pyrazole-5-carbaldehyde
Uniqueness
5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-methyl-1-propylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-7(2)5-8(6-11)9-10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ADNWQJHTRYIUNE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=N1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


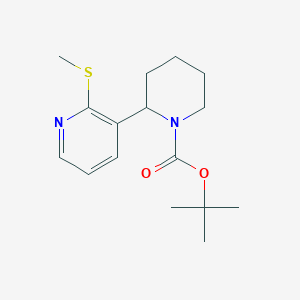

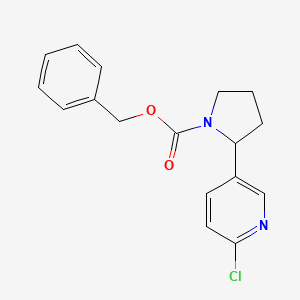
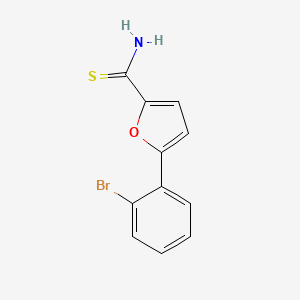

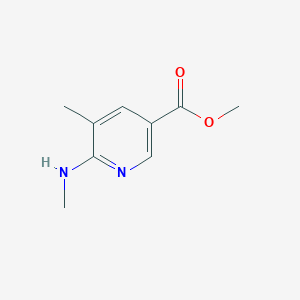
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)


